molecular formula C20H29N3O4S B7687913 1-[3-(Cyclohexylcarbamoyl)-4-methylphenyl]sulfonylpiperidine-4-carboxamide CAS No. 878723-17-2

1-[3-(Cyclohexylcarbamoyl)-4-methylphenyl]sulfonylpiperidine-4-carboxamide

Numéro de catalogue B7687913
Numéro CAS: 878723-17-2
Poids moléculaire: 407.5 g/mol
Clé InChI: MDGHYLIQMOOXSS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[3-(Cyclohexylcarbamoyl)-4-methylphenyl]sulfonylpiperidine-4-carboxamide, also known as CSP-1103, is a synthetic compound that has gained significant attention in the field of neuroscience research. It is a potent and selective blocker of the T-type calcium channel, which is involved in the regulation of neuronal excitability and neurotransmitter release. CSP-1103 has been investigated for its potential therapeutic applications in various neurological disorders, including epilepsy, neuropathic pain, and Parkinson's disease.

Mécanisme D'action

1-[3-(Cyclohexylcarbamoyl)-4-methylphenyl]sulfonylpiperidine-4-carboxamide acts as a selective blocker of the T-type calcium channel, which is involved in the regulation of neuronal excitability and neurotransmitter release. By blocking this channel, 1-[3-(Cyclohexylcarbamoyl)-4-methylphenyl]sulfonylpiperidine-4-carboxamide reduces the influx of calcium ions into neurons, leading to a decrease in neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects:
1-[3-(Cyclohexylcarbamoyl)-4-methylphenyl]sulfonylpiperidine-4-carboxamide has been shown to have anticonvulsant and analgesic effects in animal models of epilepsy and neuropathic pain, respectively. Moreover, 1-[3-(Cyclohexylcarbamoyl)-4-methylphenyl]sulfonylpiperidine-4-carboxamide has been investigated for its potential neuroprotective effects in Parkinson's disease, where it has been shown to attenuate the loss of dopaminergic neurons in the substantia nigra.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of 1-[3-(Cyclohexylcarbamoyl)-4-methylphenyl]sulfonylpiperidine-4-carboxamide is its selectivity for the T-type calcium channel, which makes it a valuable tool for studying the role of this channel in neuronal function and disease. However, one of the limitations of 1-[3-(Cyclohexylcarbamoyl)-4-methylphenyl]sulfonylpiperidine-4-carboxamide is its low solubility in water, which can make it challenging to administer in vivo.

Orientations Futures

There are several future directions for the research on 1-[3-(Cyclohexylcarbamoyl)-4-methylphenyl]sulfonylpiperidine-4-carboxamide. One potential direction is to investigate its potential therapeutic applications in other neurological disorders, such as Alzheimer's disease and multiple sclerosis. Moreover, future studies could focus on developing more potent and selective T-type calcium channel blockers based on the structure of 1-[3-(Cyclohexylcarbamoyl)-4-methylphenyl]sulfonylpiperidine-4-carboxamide. Additionally, the development of new drug delivery systems could help overcome the solubility issues associated with 1-[3-(Cyclohexylcarbamoyl)-4-methylphenyl]sulfonylpiperidine-4-carboxamide, making it a more viable therapeutic option for in vivo experiments.
Conclusion:
In conclusion, 1-[3-(Cyclohexylcarbamoyl)-4-methylphenyl]sulfonylpiperidine-4-carboxamide is a synthetic compound that has gained significant attention in the field of neuroscience research. It is a potent and selective blocker of the T-type calcium channel, which is involved in the regulation of neuronal excitability and neurotransmitter release. 1-[3-(Cyclohexylcarbamoyl)-4-methylphenyl]sulfonylpiperidine-4-carboxamide has been investigated for its potential therapeutic applications in various neurological disorders, including epilepsy, neuropathic pain, and Parkinson's disease. While there are some limitations associated with 1-[3-(Cyclohexylcarbamoyl)-4-methylphenyl]sulfonylpiperidine-4-carboxamide, it remains a valuable tool for studying the role of the T-type calcium channel in neuronal function and disease.

Méthodes De Synthèse

The synthesis of 1-[3-(Cyclohexylcarbamoyl)-4-methylphenyl]sulfonylpiperidine-4-carboxamide involves the reaction of 4-methylphenylsulfonyl chloride with piperidine-4-carboxamide in the presence of cyclohexyl isocyanate. The resulting product is purified through column chromatography to obtain 1-[3-(Cyclohexylcarbamoyl)-4-methylphenyl]sulfonylpiperidine-4-carboxamide in high yield and purity.

Applications De Recherche Scientifique

1-[3-(Cyclohexylcarbamoyl)-4-methylphenyl]sulfonylpiperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have anticonvulsant and analgesic effects in animal models of epilepsy and neuropathic pain, respectively. Moreover, 1-[3-(Cyclohexylcarbamoyl)-4-methylphenyl]sulfonylpiperidine-4-carboxamide has been investigated for its potential neuroprotective effects in Parkinson's disease, where it has been shown to attenuate the loss of dopaminergic neurons in the substantia nigra.

Propriétés

IUPAC Name

1-[3-(cyclohexylcarbamoyl)-4-methylphenyl]sulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O4S/c1-14-7-8-17(13-18(14)20(25)22-16-5-3-2-4-6-16)28(26,27)23-11-9-15(10-12-23)19(21)24/h7-8,13,15-16H,2-6,9-12H2,1H3,(H2,21,24)(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDGHYLIQMOOXSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N)C(=O)NC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.